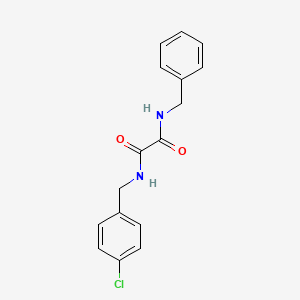![molecular formula C17H14F2N2O3 B4644924 N-(2,4-difluorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide](/img/structure/B4644924.png)
N-(2,4-difluorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide
Descripción general
Descripción
DREADD was first introduced in 2007 as a tool for studying neural circuits in the brain. It is a modified form of the muscarinic acetylcholine receptor that can be activated or inhibited by a specific ligand, clozapine-N-oxide (CNO). DREADD has been used in a wide range of studies, including addiction, anxiety, depression, and Parkinson's disease.
Mecanismo De Acción
DREADD is a modified form of the muscarinic acetylcholine receptor that can be activated or inhibited by the ligand N-(2,4-difluorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide. When N-(2,4-difluorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide binds to DREADD, it activates or inhibits specific neural pathways in the brain. The mechanism of action of DREADD is well understood and has been extensively studied.
Biochemical and Physiological Effects:
DREADD has been shown to have specific biochemical and physiological effects on the brain. When activated, DREADD can increase or decrease the firing rate of specific neural pathways, leading to changes in behavior and function. When inhibited, DREADD can prevent the firing of specific neural pathways, leading to similar changes in behavior and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DREADD has several advantages for lab experiments, including its ability to selectively activate or inhibit specific neural pathways, its well-established synthesis method, and its extensive use in scientific research. However, there are also limitations to using DREADD, including the need for a specific ligand (N-(2,4-difluorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide) to activate or inhibit the receptor, the potential for off-target effects, and the potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for the use of DREADD in scientific research. One direction is the development of new DREADD variants that can be activated or inhibited by different ligands, allowing for greater specificity in neural pathway activation or inhibition. Another direction is the use of DREADD in combination with other techniques, such as optogenetics, to further refine the study of neural circuits in the brain. Additionally, the use of DREADD in clinical research may hold promise for the treatment of neurological and psychiatric disorders.
In conclusion, DREADD is a widely used tool in scientific research for its ability to selectively activate or inhibit specific neural pathways in the brain. Its well-established synthesis method, extensive use in research, and specific biochemical and physiological effects make it a valuable tool for studying a wide range of neurological and psychiatric disorders. While there are limitations to using DREADD, its potential for future development and use in clinical research make it an exciting area of study for researchers in the field.
Aplicaciones Científicas De Investigación
DREADD has been used in a variety of research applications, including the study of addiction, anxiety, depression, and Parkinson's disease. In addiction research, DREADD has been used to selectively activate or inhibit specific neural pathways involved in drug-seeking behavior. In anxiety and depression research, DREADD has been used to study the neural circuits involved in these disorders. In Parkinson's disease research, DREADD has been used to study the effects of specific neural pathways on motor function.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3/c1-9-13(10(2)24-21-9)8-12-4-6-16(23-12)17(22)20-15-5-3-11(18)7-14(15)19/h3-7H,8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFLFOSYEXLOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea](/img/structure/B4644843.png)
![2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine](/img/structure/B4644849.png)

![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4644860.png)

![2-{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4644889.png)
![4-methoxy-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4644903.png)
![2-cyano-N-(2-phenylethyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4644909.png)


![N-(3-chloro-2-methylphenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}thiourea](/img/structure/B4644947.png)
![5-(4-methylphenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4644954.png)
![1-ethyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4644959.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide](/img/structure/B4644962.png)